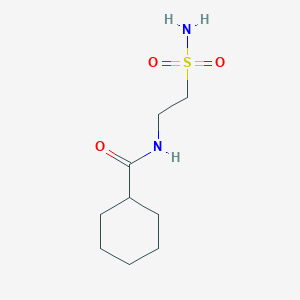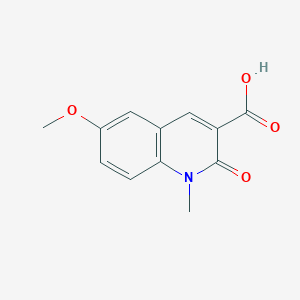
N-(2-sulfamoylethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-sulfamoylethyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C₉H₁₈N₂O₃S and a molecular weight of 234.32 g/mol . It is characterized by the presence of a cyclohexane ring attached to a carboxamide group and a sulfamoylethyl side chain. This compound is typically a grayish-white solid and is stored under dry, sealed conditions at temperatures between 2-8°C .
Preparation Methods
The synthesis of N-(2-sulfamoylethyl)cyclohexanecarboxamide involves several steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with ethylamine to form an intermediate, which is then reacted with sulfamoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require controlled temperatures to ensure the desired product is obtained.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
N-(2-sulfamoylethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(2-sulfamoylethyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-sulfamoylethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-(2-sulfamoylethyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
Cyclohexanecarboxamide: Lacks the sulfamoylethyl side chain and has different chemical properties and reactivity.
N-(2-sulfamoylethyl)benzamide: Contains a benzene ring instead of a cyclohexane ring, leading to differences in chemical behavior and biological activity.
N-(2-sulfamoylethyl)acetamide: Has an acetamide group instead of a cyclohexanecarboxamide group, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H18N2O3S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-(2-sulfamoylethyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C9H18N2O3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H2,10,13,14) |
InChI Key |
VIBMNPZNGHNSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B12218560.png)

![4-tert-butyl-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide](/img/structure/B12218567.png)
![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B12218569.png)
![2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12218570.png)
![(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12218572.png)
![2-{[1-(Cyclobutylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12218578.png)
![3-chloro-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B12218592.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218602.png)
![(6-Bromo-2-methoxynaphthyl)[(6-bromo-2-methoxynaphthyl)methoxy]methane](/img/structure/B12218607.png)
![2,7-bis(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12218617.png)

